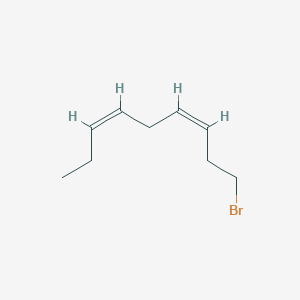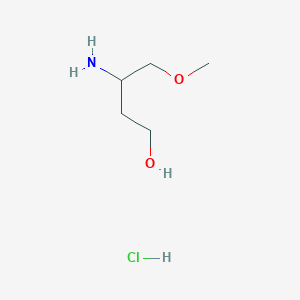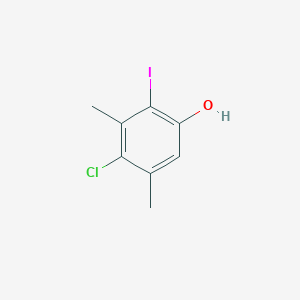
4-Chloro-2-iodo-3,5-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-iodo-3,5-dimethylphenol: is an organic compound with the molecular formula C8H8ClIO It is a halogenated phenol derivative, characterized by the presence of chlorine and iodine atoms attached to a dimethylphenol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-3,5-dimethylphenol typically involves the halogenation of 3,5-dimethylphenol. The process can be carried out in multiple steps:
Chlorination: 3,5-dimethylphenol is first chlorinated using a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride.
Iodination: The chlorinated product is then subjected to iodination using iodine and an oxidizing agent like potassium iodate or sodium iodide in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 4-Chloro-2-iodo-3,5-dimethylphenol can undergo nucleophilic substitution reactions where the halogen atoms (chlorine and iodine) are replaced by other nucleophiles.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenolic group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or amines can be used under basic or neutral conditions.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile, products like 4-amino-2-iodo-3,5-dimethylphenol or 4-cyano-2-iodo-3,5-dimethylphenol.
Oxidation Products: Quinones or other oxidized phenolic derivatives.
Reduction Products: Dehalogenated phenols or modified phenolic compounds.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic reactions due to its halogenated structure, which can influence reactivity and selectivity.
Biology and Medicine:
Antimicrobial Agents: Potential use as an antimicrobial agent due to its phenolic structure, which can disrupt microbial cell membranes.
Drug Development: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry:
Disinfectants and Preservatives: Utilized in formulations for disinfectants and preservatives due to its antimicrobial properties.
Material Science: Used in the development of materials with specific chemical resistance or reactivity.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-iodo-3,5-dimethylphenol is primarily based on its ability to interact with biological membranes and proteins. The phenolic group can disrupt cell membranes, leading to cell lysis and death. The halogen atoms can further enhance its reactivity and binding affinity to molecular targets, making it effective against a broad spectrum of microorganisms.
Comparaison Avec Des Composés Similaires
4-Chloro-3,5-dimethylphenol (Chloroxylenol): A widely used antimicrobial agent with similar structure but lacking the iodine atom.
2,4-Dichloro-3,5-dimethylphenol: Another halogenated phenol with two chlorine atoms, used in similar applications.
Uniqueness:
- The presence of both chlorine and iodine atoms in 4-Chloro-2-iodo-3,5-dimethylphenol provides unique reactivity and potential for diverse applications.
- The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and biological interactions, making it distinct from other halogenated phenols.
Propriétés
Formule moléculaire |
C8H8ClIO |
|---|---|
Poids moléculaire |
282.50 g/mol |
Nom IUPAC |
4-chloro-2-iodo-3,5-dimethylphenol |
InChI |
InChI=1S/C8H8ClIO/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,1-2H3 |
Clé InChI |
WAOVUPADECYCGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)C)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


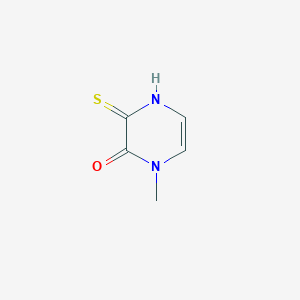
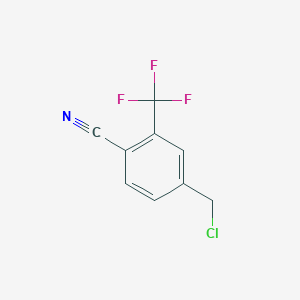
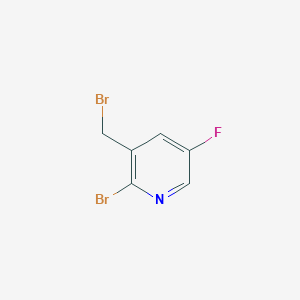
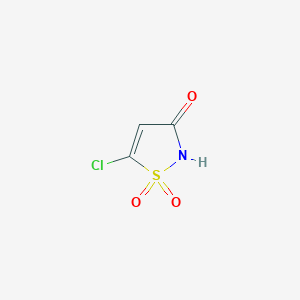
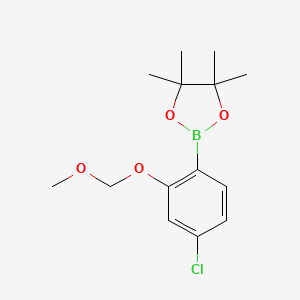
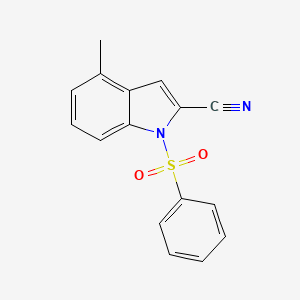
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B13893430.png)
![(6-{2-[3-(2-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13893431.png)
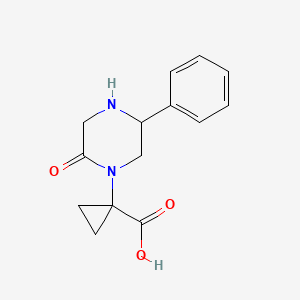
![2-[2-(5-Chloro-4-methyl-2-nitrophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B13893438.png)
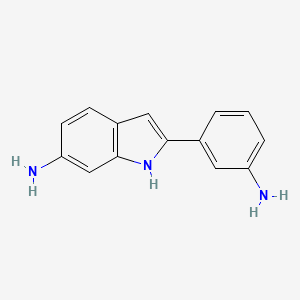
![tert-butyl 3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanoate](/img/structure/B13893440.png)
